3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
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Overview
Description
3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a chlorine atom at the 3-position and an ethyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloro-1H-pyrazole and ethyl acetoacetate, the compound can be synthesized through a series of reactions involving condensation, cyclization, and chlorination steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. The process often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, offering different chemical properties and biological activities.
Uniqueness
3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63094-27-9 |
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Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-chloro-7-ethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H8ClN3O/c1-2-5-3-4-10-7-6(9)8(13)11-12(5)7/h3-4H,2H2,1H3,(H,11,13) |
InChI Key |
DPGLEJYNXMFGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=NC2=C(C(=O)NN12)Cl |
Origin of Product |
United States |
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